N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a butyl group, a dioxidotetrahydrothiophen moiety, and a benzo[d][1,3]dioxole-5-carboxamide group
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide may be used to study its interactions with biological macromolecules, such as proteins and enzymes. Its potential as a pharmacological agent is also being explored.
Medicine: The compound has shown promise in medicinal chemistry, where it may be investigated for its therapeutic properties. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.
Mechanism of Action
Target of Action
The primary target of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential therapeutic targets, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The related compounds have been evaluated in tier 1 dmpk assays and have shown improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various molecular and cellular effects, depending on the specific physiological context .
Future Directions
The future directions for this compound involve further characterization and evaluation of its potential as a GIRK channel activator . This includes assessing its potency, selectivity, and metabolic stability . Additionally, its potential therapeutic applications in conditions such as pain perception, epilepsy, reward/addiction, and anxiety could be explored .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the core benzo[d][1,3]dioxole structure This can be achieved through the cyclization of appropriate precursors under acidic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Comparison with Similar Compounds
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzamide
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-3-methylbenzenesulfonamide
Uniqueness: N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds. Its metabolic stability and potential pharmacological applications make it particularly noteworthy.
Properties
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-2-3-7-17(13-6-8-23(19,20)10-13)16(18)12-4-5-14-15(9-12)22-11-21-14/h4-5,9,13H,2-3,6-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAPEGPCUWJNPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51088949 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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